Benproperine

説明

BENPROPERINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

has antineoplastic activity

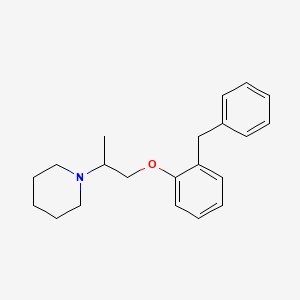

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUQXGZRVLWBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862853 | |

| Record name | Benproperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-27-6 | |

| Record name | Benproperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benproperine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benproperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENPROPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benproperine's Mechanism of Action in Cough Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benproperine is a non-opioid antitussive agent with a multifaceted mechanism of action for cough suppression. It exerts its effects through a combination of central and peripheral pathways. The primary central mechanism is the inhibition of the medullary cough center, a process potentially mediated by its interaction with the sigma-1 (σ1) receptor. Peripherally, this compound is understood to possess local anesthetic properties, likely through the blockade of voltage-gated sodium channels in afferent nerve fibers of the respiratory tract.[1][2][3] Additional, less characterized contributions may arise from mild anti-inflammatory, bronchodilatory, anticholinergic, and antihistaminic activities.[1][2][3] This guide provides an in-depth review of the available scientific information regarding this compound's mechanism of action, supported by experimental evidence and pharmacokinetic data.

Core Mechanism of Action: A Dual Approach

This compound's efficacy in suppressing cough stems from its ability to interrupt the cough reflex arc at two distinct levels: the central nervous system (CNS) and the peripheral nervous system.

Central Action: Inhibition of the Medullary Cough Center

The cough reflex is orchestrated within the brainstem, specifically in a region known as the medullary cough center.[1][2][3] this compound acts primarily by dampening the excitability of this center, reducing its sensitivity to the afferent signals that trigger coughing.[1][2] Unlike opioid-based antitussives, this compound does not engage opioid receptors, thereby avoiding the associated risks of respiratory depression, sedation, and dependency.[1]

Proposed Molecular Target: Sigma-1 (σ1) Receptor

A key molecular target implicated in this compound's central action is the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known to modulate various signaling pathways, including calcium signaling and ion channel function.[4][5] Several established antitussive agents, such as dextromethorphan, also exhibit affinity for the σ1 receptor, and the antitussive effects of σ1 agonists have been demonstrated in preclinical models.[6] The inhibition of citric acid-induced cough by σ1 agonists can be reversed by σ1 antagonists, supporting the receptor's role in cough modulation.[6] While direct binding affinity values (Ki) for this compound at the σ1 receptor are not available in the cited literature, it is characterized as having a high-to-moderate affinity. This interaction is hypothesized to stabilize neuronal function within the cough center, reducing the efferent output that leads to the physical act of coughing.

Peripheral Actions

This compound also acts on the peripheral components of the cough reflex.

Local Anesthetic Effect on Airway Sensory Nerves

This compound is reported to have a local anesthetic effect on the mucous membranes of the respiratory tract.[1][2][3] This action is crucial as it desensitizes the peripheral afferent nerve endings (such as C-fibers) that detect irritants.[1] The presumed mechanism for this effect is the blockade of voltage-gated sodium channels (NaV channels).[7] These channels are essential for the initiation and propagation of action potentials along sensory nerves.[8][9][10] By inhibiting NaV channels, this compound can prevent the transmission of tussigenic signals from the airways to the brainstem. The specific subtypes of NaV channels targeted by this compound and its IC50 values have not been reported in the available literature.

Other Potential Peripheral Mechanisms

-

Anticholinergic Properties: this compound may possess mild anticholinergic activity, which could reduce mucus secretion by blocking muscarinic acetylcholine receptors.[3] Excessive mucus can be a stimulus for coughing.

-

Antihistaminic and Anti-inflammatory Effects: Mild antihistaminic and anti-inflammatory properties have also been suggested, which could further reduce airway irritation.[1][2][3]

Quantitative Data

Pharmacokinetic Parameters

This compound is administered as a racemate and exhibits enantioselective pharmacokinetics following oral administration. The (-)-(S)-enantiomer shows significantly higher plasma concentrations than the (+)-(R)-enantiomer.[11]

| Parameter | (-)-(S)-Benproperine | (+)-(R)-Benproperine | Notes |

| Dose | 60 mg (racemate) | 60 mg (racemate) | Single oral dose in healthy male volunteers.[11] |

| Cmax | ~2.12x higher than (+)-(R) | Not explicitly stated | Peak plasma concentration.[11] |

| AUC0-t | ~2.18x higher than (+)-(R) | Not explicitly stated | Area under the plasma concentration-time curve.[11] |

| Tmax | Not Reported | Not Reported | Time to reach peak plasma concentration. |

| T1/2 (Half-life) | No significant difference | No significant difference | Elimination half-life.[11] |

| Onset of Action | 30-60 minutes (racemate) | 30-60 minutes (racemate) | General reported onset time.[2] |

Efficacy & Receptor Binding Data

Quantitative data for this compound's efficacy in preclinical models (e.g., ED50) and clinical trials (e.g., percentage reduction in cough frequency), as well as specific binding affinities (Ki or IC50) for its proposed molecular targets, are not available in the cited literature.

| Assay / Target | Value | Species / System |

| Antitussive Efficacy (ED50) | Not Reported | Guinea Pig (Citric Acid-Induced Cough) |

| Clinical Efficacy | Not Reported | Human (Chronic Cough) |

| Sigma-1 (σ1) Receptor Affinity (Ki) | Not Reported | N/A |

| Voltage-Gated Sodium Channel (NaV) Block (IC50) | Not Reported | N/A |

| Muscarinic Receptor Affinity (Ki) | Not Reported | N/A |

| Histamine H1 Receptor Affinity (Ki) | Not Reported | N/A |

Experimental Protocols

Preclinical Antitussive Efficacy Assessment: Citric Acid-Induced Cough in Guinea Pigs

This is a standard in vivo model to evaluate the efficacy of antitussive agents.

-

Objective: To quantify the reduction in cough frequency after administration of a test compound.

-

Subjects: Conscious, unrestrained guinea pigs.

-

Procedure:

-

Acclimatization: Animals are placed individually in a transparent plethysmograph chamber and allowed to acclimate.

-

Pre-treatment: Animals are administered the test compound (e.g., this compound) or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses. A pre-treatment period (e.g., 30-60 minutes) is allowed for drug absorption.

-

Cough Induction: A tussigenic agent, typically a citric acid aerosol (e.g., 0.4 M solution), is delivered into the chamber for a fixed duration (e.g., 7 minutes) using an ultrasonic nebulizer.[1]

-

Data Collection: The number of coughs is recorded during the exposure period and for a subsequent observation period (e.g., 7 minutes).[1] Coughs are identified by their characteristic sound and associated thoracoabdominal movement, often verified with specialized recording and analysis software.

-

Analysis: The primary endpoints are the total number of coughs and the latency to the first cough. Efficacy is determined by comparing the cough count in the drug-treated groups to the vehicle control group. Dose-response curves can be generated to calculate an ED50 value.

-

Molecular Target Interaction: Radioligand Binding Assay (General Protocol)

This in vitro method is used to determine the binding affinity of a drug for a specific receptor, such as the σ1 receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound for its target receptor.

-

Materials:

-

Tissue preparation containing the receptor of interest (e.g., guinea pig liver or brain membrane homogenate for σ1 receptors).[4][5]

-

A specific radioligand (e.g., --INVALID-LINK---pentazocine for the σ1 receptor).[5]

-

The unlabeled test compound (this compound).

-

Incubation buffer and filtration apparatus.

-

-

Procedure:

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations of Pathways and Workflows

Caption: The physiological cough reflex pathway.

Caption: Proposed dual mechanism of action for this compound.

Caption: Workflow for preclinical antitussive testing.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptors [sigmaaldrich.com]

- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of valproic acid after oral and parenteral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Fenestropathy of Voltage-Gated Sodium Channels [frontiersin.org]

- 9. Voltage-gated sodium channels (Na<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Benproperine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of benproperine, a non-opioid antitussive agent. Detailed experimental protocols for its two-step synthesis are presented, along with a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound and related compounds.

Introduction

This compound is a peripherally acting cough suppressant used in the treatment of acute and chronic cough.[1] Its mechanism of action is believed to involve the inhibition of the cough reflex in the central nervous system.[2] Chemically, it is known as 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidine. For pharmaceutical use, it is often formulated as the phosphate salt. A thorough understanding of its synthesis and chemical properties is crucial for quality control, drug development, and regulatory compliance.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the base-catalyzed etherification of 2-benzylphenol, followed by the displacement of a chlorine atom with piperidine.[1]

Synthesis Pathway

The overall synthetic route is depicted below:

References

In Vitro Effects of Benproperine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benproperine, a clinically approved antitussive agent, has recently been identified as a promising candidate for drug repurposing in oncology. Extensive in vitro research has demonstrated its potent anti-cancer activities, primarily through the inhibition of cancer cell migration, invasion, and the induction of cell death. This document provides a comprehensive overview of the in vitro effects of this compound and its stereoisomers on various cancer cell lines. It details the quantitative effects on cell behavior, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways involved. The primary mechanisms of action identified are the direct inhibition of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), leading to impaired cell motility, and the induction of autophagy arrest in specific cancer types like pancreatic cancer.

Quantitative Data Summary

The anti-cancer efficacy of this compound (Benp), a racemic mixture, and its more active stereoisomer, S-Benproperine (S-Benp), has been quantified across several cancer cell lines. The data highlights a selective action against cancer cells with minimal impact on non-tumorigenic cell lines.

Table 2.1: IC50 Values for Inhibition of Cancer Cell Migration and Invasion

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Citation |

| This compound | DLD-1 (Colon) | Migration | ~2 | [1] |

| S-Benproperine | DLD-1 (Colon) | Migration | ~1 | [1] |

| This compound | DLD-1 (Colon) | Invasion | ~4 | [1] |

| S-Benproperine | DLD-1 (Colon) | Invasion | ~2 | [1] |

Table 2.2: Summary of In Vitro Effects on Cancer Cell Lines

| Effect | Cell Line(s) | Compound(s) & Concentration | Observed Result | Citation(s) |

| Cell Viability | Various | This compound (20 µM) | ~20% reduction in viability after 72h | [1] |

| Pancreatic Cancer | This compound Phosphate (BPP) | Dose-dependent decrease in viability | [2] | |

| Proliferation | Pancreatic Cancer | This compound Phosphate (BPP) | Inhibition of colony formation and EdU incorporation | [2] |

| Migration | DLD-1 (Colon), AsPC-1 (Pancreatic), B16-BL6 (Melanoma) | S-Benproperine (5 µM) | Significant blockage of migration | [1] |

| MCF-10A (Normal) | This compound Isomers (up to 10 µM) | No effect on migration | [1] | |

| Invasion | DLD-1 (Colon) | S-Benproperine (2 µM) | 57% inhibition of invasion | [1] |

| DLD-1 (Colon) | S-Benproperine (5 µM) | 93% inhibition of invasion | [1] | |

| Autophagy | Pancreatic Cancer | This compound Phosphate (BPP) | Induction of autophagy initiation and subsequent arrest | [2][3] |

Experimental Protocols

The following sections describe the key methodologies employed in the cited research to evaluate the in vitro effects of this compound.

Cell Lines and Culture

-

Cancer Cell Lines: DLD-1 (colon cancer), AsPC-1 (pancreatic cancer), and B16-BL6 (melanoma) were cultured in RPMI medium.[1] Various pancreatic cancer (PC) cell lines were also used.[2]

-

Normal Cell Line: MCF-10A (mammary gland epithelial cells) were cultured in DMEM.[1]

-

Culture Conditions: All media were supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (w/v) penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Proliferation and Viability Assays

-

WST-1 Assay: To assess cytotoxicity, DLD-1 cells were treated with R- or S-benproperine for 24 hours, and live cells were measured using a WST-1 assay.[4]

-

Colony Formation Assay: Pancreatic cancer cells were treated with specified concentrations of this compound Phosphate (BPP). After incubation, cells were stained to visualize and quantify colony formation, indicating proliferation capacity.[2]

-

EdU Incorporation Assay: To measure DNA synthesis as an indicator of proliferation, pancreatic cancer cells were treated with BPP for 24 hours. The incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA was then quantified.[2]

-

LDH Release Assay: Cytotoxicity in BPP-treated pancreatic cancer cells was determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[2]

Cell Migration and Invasion Assays

-

Transwell Migration Assay: Cancer cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with this compound or its isomers. After incubation, cells that migrated to the lower surface of the insert were stained with crystal violet and quantified.[1][4][5]

-

Matrigel Invasion Assay: To assess invasion, Transwell inserts were coated with Matrigel. Cells were seeded in the upper chamber with the test compound. After incubation, invasive cells on the lower surface were stained and quantified. This was performed on DLD-1 cells with this compound and S-benproperine at concentrations of 1, 2, and 5 µM.[1][4][5]

Target Identification and Binding Verification

-

Affinity Column Chromatography: Actin-related protein 2/3 complex subunit 2 (ARPC2) was first identified as a molecular target of this compound using Sepharose beads tagged with the drug.[6]

-

Surface Plasmon Resonance (SPR): This label-free method was used to calculate the kinetic constants of the binding interaction between S-Benproperine and the ARPC2 protein, confirming a direct interaction.[1][7]

-

Cellular Thermal Shift Assay (CETSA): This assay validates target engagement in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation. CETSA was used to confirm that this compound and its isomers bind to ARPC2 within cancer cells.[6][7]

-

Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that a protein becomes more resistant to proteolysis upon ligand binding. This method was also employed to validate the direct binding of this compound to ARPC2 in a cellular environment.[6][7]

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects through distinct molecular pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and a typical experimental workflow.

Mechanism 1: Inhibition of ARPC2 and Cell Migration

This compound, particularly the S-stereoisomer, directly targets ARPC2, a key component of the Arp2/3 complex. This complex is crucial for the nucleation of actin filaments and the formation of lamellipodia, the protrusive structures that drive cell migration. By inhibiting ARPC2, this compound disrupts actin polymerization, leading to impaired lamellipodia formation and a subsequent reduction in cancer cell migration and invasion.[6][7][8]

Caption: this compound inhibits cell migration by binding to ARPC2 and disrupting the Arp2/3 complex.

Mechanism 2: Induction of Autophagy Arrest in Pancreatic Cancer

In pancreatic cancer cells, this compound Phosphate (BPP) triggers a dual effect on the autophagy pathway. It initiates autophagy through the AMPK/mTOR pathway. However, it simultaneously disrupts the final stage of the process—the fusion of autophagosomes with lysosomes—by interfering with RAB11A-mediated trafficking. This leads to a massive accumulation of non-functional autophagosomes, culminating in "autophagy arrest" and subsequent cell death.[2][3]

Caption: BPP induces autophagy arrest in pancreatic cancer cells via the AMPK/mTOR and RAB11A pathways.

General Experimental Workflow

The investigation of this compound's in vitro anti-cancer effects typically follows a structured workflow, progressing from initial cytotoxicity screening to detailed mechanistic studies.

Caption: A typical workflow for evaluating the in vitro anti-cancer effects of this compound.

Conclusion

In vitro evidence strongly supports the potential of this compound as an anti-cancer agent. Its ability to selectively inhibit cancer cell migration and invasion by directly targeting ARPC2 is a significant finding, particularly as its S-stereoisomer shows enhanced potency.[1][6][8] Furthermore, its unique mechanism of inducing lethal autophagy arrest in pancreatic cancer cells reveals an alternative therapeutic avenue.[2][3] These findings, derived from a range of cell-based assays, provide a solid foundation for further preclinical and clinical investigation. The established safety profile of this compound as an antitussive could expedite its translation into oncologic applications, offering a novel strategy to combat cancer metastasis and proliferation.

References

- 1. S-Benproperine, an Active Stereoisomer of this compound, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing antitussive this compound phosphate against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing antitussive this compound phosphate against pancreatic cancer depends on autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an ARPC2 inhibitor, suppresses cancer cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-Benproperine, an Active Stereoisomer of this compound, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 [mdpi.com]

- 8. S-Benproperine, an Active Stereoisomer of this compound, Suppresses Cancer Migration and Tumor Metastasis by Targeting ARPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Benproperine: A Technical Whitepaper on its Potential as a Non-Opioid Antitussive Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cough remains a significant unmet medical need, with prevalent therapies often associated with undesirable side effects, such as the abuse potential and respiratory depression linked to opioid-based antitussives. Benproperine, a non-opioid agent, presents a compelling alternative. This document provides a comprehensive technical overview of this compound, consolidating current knowledge on its multifaceted mechanism of action, pharmacokinetic profile, and preclinical evidence. It details a unique combination of central and peripheral effects, including inhibition of the medullary cough center, peripheral sensory nerve blockade, and a novel molecular interaction with the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2). This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of next-generation antitussive therapies.

Introduction: The Need for Novel Non-Opioid Antitussives

Persistent cough is a primary symptom of numerous respiratory conditions and is one of the most common reasons for seeking medical consultation. The therapeutic landscape has long been dominated by opioid derivatives like codeine and dextromethorphan, which act centrally to suppress the cough reflex.[1] However, their utility is often limited by a range of adverse effects, including sedation, constipation, and a significant potential for abuse and addiction.[1] Consequently, there is a pressing need for effective and safer non-opioid antitussives. This compound is a non-narcotic cough suppressant that has been used in several countries and exhibits a distinct pharmacological profile, suggesting it could meet this need.[2][3] This whitepaper synthesizes the available preclinical and clinical data, experimental methodologies, and mechanistic pathways to facilitate further investigation and development of this compound.

Pharmacology and Mechanism of Action

This compound's antitussive effect is not attributed to a single pathway but rather a synergistic combination of central, peripheral, and molecular actions. This multifaceted approach distinguishes it from many existing cough suppressants.

Central and Peripheral Nervous System Effects

This compound exerts a dual influence on the nervous system pathways that govern the cough reflex.

-

Central Inhibition: It acts on the cough center located in the medulla oblongata of the brainstem, reducing the sensitivity and responsiveness of the central reflex pathway to afferent stimuli.[4][5] This central modulation decreases both the frequency and intensity of coughing episodes.[5] Unlike opioids, this action is not mediated through opioid receptors, thus avoiding the associated risks of dependency and respiratory depression.[2]

-

Peripheral Inhibition: The drug demonstrates local anesthetic properties, capable of numbing sensory stretch receptors in the respiratory tract (lungs and pleura).[4][5] By blocking the transmission of irritant signals from these peripheral afferent nerves to the central nervous system, it prevents the initiation of the cough reflex at its source.[6]

Some evidence also points towards mild anticholinergic and papaverine-like smooth muscle spasmolytic effects, which may contribute to its overall efficacy by reducing mucus secretion and relaxing bronchial smooth muscles.[2][4][6]

Molecular Mechanisms of Action

Recent research has uncovered more specific molecular targets that contribute to this compound's pharmacological profile.

-

ARPC2 Inhibition: this compound has been identified as an inhibitor of the Actin-Related Proteins 2/3 complex subunit 2 (ARPC2). The Arp2/3 complex is crucial for the nucleation of actin filaments, a fundamental process in cell motility and migration.[7] While the direct link between ARPC2 inhibition and cough suppression is still under investigation, cytoskeletal dynamics are known to play a role in nerve function and inflammatory processes, suggesting a novel mechanism for future exploration.

-

Sigma-1 Receptor Interaction: There is evidence suggesting this compound binds to the Sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[8] Sigma-1 receptors are implicated in modulating various signaling pathways and neuronal activity.[6][8] The antidepressant bupropion's effects, for instance, have been linked to Sigma-1 receptor involvement.[8] This interaction represents another potential non-opioid pathway for cough suppression that warrants further characterization.

The following diagram illustrates the proposed multifaceted mechanism of action of this compound.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dosage regimen design and predicting its therapeutic window.

Absorption and Distribution

This compound is administered orally and is well-absorbed from the gastrointestinal tract, with a relatively rapid onset of action.[4]

Metabolism and Enantioselectivity

This compound is a racemic mixture, and studies in healthy volunteers have revealed significant enantioselective pharmacokinetics. After a single 60 mg oral dose, the plasma levels of the (-)-(S)-enantiomer are consistently higher than its (+)-(R)-antipode.[9] This suggests stereoselective metabolism, which could have implications for both efficacy and safety, as one enantiomer may be more active or better tolerated than the other.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound enantiomers derived from a study in healthy male volunteers.[9]

| Parameter | (-)-(S)-Benproperine | (+)-(R)-Benproperine | Ratio (S/R) |

| Cmax (Mean) | Higher | Lower | 2.12 |

| AUC0-t (Mean) | Higher | Lower | 2.18 |

| T1/2 | No Significant Difference | No Significant Difference | N/A |

| Plasma Ratio (at 0.5h) | Higher | Lower | ~3.8 |

| Plasma Ratio (at 2-24h) | Higher | Lower | ~2.2 |

| Data from a study with a single 60 mg oral dose of racemic this compound in six healthy male volunteers.[9] | |||

| Table 1: Enantioselective Pharmacokinetic Parameters of this compound |

Preclinical Evidence and Experimental Protocols

The antitussive efficacy of this compound has been evaluated in established animal models of cough. The citric acid-induced cough model in guinea pigs is a standard and widely used assay for this purpose.

Citric Acid-Induced Cough Model in Guinea Pigs

This model assesses the ability of a compound to suppress coughs induced by a chemical irritant.

-

Animal Model: Male Hartley guinea pigs (180-350g) are used.[5][10] Animals are acclimatized and handled to minimize stress.

-

Drug Administration: this compound (or vehicle/control compound) is administered orally (p.o.) typically 30-60 minutes prior to the cough challenge.

-

Cough Induction: Unrestrained, conscious animals are placed individually in a transparent plethysmograph chamber.[4] A 0.4 M solution of citric acid in 0.9% saline is aerosolized into the chamber using an ultrasonic nebulizer for a fixed period (e.g., 7-10 minutes).[2][4]

-

Data Acquisition: The number of coughs is recorded during the exposure and a short post-exposure period. Coughs are identified and counted by trained observers, often confirmed by analyzing audio recordings and spectrograms to distinguish them from sneezes or other expiratory efforts.[4]

-

Primary Endpoints:

-

Cough Frequency: Total number of coughs over the observation period.

-

Latency to First Cough: Time from the start of aerosol exposure to the first cough event.[4]

-

-

Statistical Analysis: Data are typically expressed as median ± interquartile range (IQR). Non-parametric tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test, are used to determine statistical significance between treatment groups.[4]

The workflow for a typical preclinical antitussive study is visualized below.

Clinical Evaluation Methodologies

Differentiating the central versus peripheral activity of an antitussive agent in humans is critical. The CO2 rebreathing test is a valuable clinical tool for this purpose.

CO2 Rebreathing Test

This test assesses the sensitivity of the central respiratory center. Centrally-acting drugs, particularly opioids, tend to blunt the normal ventilatory response to hypercapnia (elevated CO2).

-

Participant Population: Patients with chronic cough are recruited.[11]

-

Study Design: A randomized, placebo-controlled, double-blind crossover design is optimal. Each participant receives the investigational drug (e.g., 60 mg levodropropizine, a peripheral antitussive), a positive control (e.g., 15 mg dihydrocodeine, a central opioid antitussive), and a placebo on separate occasions with a washout period in between.[11]

-

Procedure:

-

After drug administration, the participant breathes a hypercapnic gas mixture (e.g., 7% CO2, 93% O2) for a set duration (e.g., 5 minutes).[11]

-

Ventilatory parameters are continuously monitored.

-

-

Primary Endpoints:

-

Inspiratory Minute Ventilation (V̇i): The volume of air inhaled per minute.

-

Fractional End-Tidal CO2 (FetCO2): The concentration of CO2 in exhaled air at the end of expiration.

-

Breathing Pattern Variables: Tidal volume and respiratory rate.

-

-

Interpretation: A centrally-acting antitussive (like dihydrocodeine) is expected to significantly reduce the V̇i response to the CO2 challenge compared to placebo. A peripherally-acting agent is expected to show no difference from placebo, indicating a lack of respiratory center depression.[11]

Safety and Tolerability

This compound is generally well-tolerated. Reported adverse effects are typically mild and transient.

-

Common Side Effects: Dizziness, drowsiness, fatigue, dry mouth, heartburn, and gastrointestinal disturbances (e.g., nausea, appetite loss).[3]

-

Unique Side Effect: A transient oropharyngeal numbness may occur shortly after administration, which is consistent with its local anesthetic properties.[6]

-

Contraindications: It should not be used in individuals with a known hypersensitivity to the drug. Caution is advised for pregnant and lactating women.[6]

Conclusion and Future Directions

This compound stands out as a promising non-opioid antitussive agent due to its unique, multifaceted mechanism of action that combines central and peripheral nervous system inhibition. Its non-opioid nature makes it an attractive candidate for development, circumventing the significant safety and abuse concerns associated with traditional opioid cough suppressants. The discovery of its activity as an ARPC2 inhibitor and its potential interaction with Sigma-1 receptors opens new avenues for research into novel antitussive pathways.

For drug development professionals, key future steps should include:

-

Quantitative Efficacy Trials: Rigorous, large-scale, double-blind, placebo- and active-controlled clinical trials are needed to definitively quantify its antitussive efficacy (e.g., reduction in cough frequency) across various patient populations.

-

Stereospecific Investigation: Given the enantioselective pharmacokinetics, the separate pharmacological and toxicological profiles of the (S)- and (R)-enantiomers should be characterized to determine if a single-enantiomer product could offer an improved therapeutic index.

-

Mechanism Elucidation: Further research is required to clarify the precise roles of ARPC2 inhibition and Sigma-1 receptor modulation in the antitussive effect and to explore their potential for targeting in future drug discovery efforts.

By addressing these areas, the full therapeutic potential of this compound can be elucidated, potentially providing a valuable and safer alternative for the symptomatic treatment of cough.

References

- 1. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. mdpi.com [mdpi.com]

- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptors [sigmaaldrich.com]

- 7. Actin polymerization inhibition by targeting ARPC2 affects intestinal stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Enantioselective pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 11. A Randomized Clinical Trial Comparing the Effects of Antitussive Agents on Respiratory Center Output in Patients With Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Benproperine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Benproperine, a non-narcotic antitussive agent, has been in clinical use for decades, primarily for the symptomatic relief of cough. Initially developed by Pharmacia Research Laboratory in the 1960s, its mechanism of action involves a dual central and peripheral activity. Centrally, it acts on the medullary cough center, while peripherally, it is suggested to possess local anesthetic and mild anticholinergic and bronchodilator properties. Recent research has unveiled a novel and potent anticancer activity of this compound, identifying it as an inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), a key regulator of actin polymerization, and as an inducer of autophagy-mediated cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, detailing its established antitussive properties and its emerging role as a potential anticancer agent. It includes a compilation of available quantitative data, detailed experimental protocols from key studies, and visualizations of its molecular pathways and experimental workflows to serve as a resource for researchers and professionals in drug development.

Discovery and History of Development

This compound was first synthesized at the Pharmacia Research Laboratory in Sweden.[1] The initial patents for the compound were filed in the early 1960s, with Kurt Rubinstein credited as the inventor and Pharmacia AS as the assignee.[2] This places the discovery of this compound within a period of significant expansion in the pharmaceutical industry, characterized by the systematic synthesis and screening of new chemical entities for therapeutic activities.

Marketed under various trade names including Blascorid, Pectipront, and Tussafug in Europe, this compound was developed as a non-opioid alternative for cough suppression, aiming to avoid the side effects associated with narcotic antitussives, such as sedation and dependence.[2][3]

Synthesis of this compound

The chemical synthesis of this compound is a two-step process. It begins with the base-catalyzed ether formation between 2-benzylphenol and 1,2-dichloropropane. The resulting intermediate, 1-benzyl-2-(2-chloropropoxy)benzene, then undergoes a displacement reaction where the remaining chlorine atom is substituted by piperidine to yield the final this compound molecule.[2]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound would involve the following general steps:

-

Step 1: Ether Formation:

-

Dissolve 2-benzylphenol in a suitable aprotic solvent.

-

Add a strong base (e.g., sodium hydride) to deprotonate the phenol, forming the corresponding phenoxide.

-

Add 1,2-dichloropropane to the reaction mixture and heat to facilitate the nucleophilic substitution, forming 1-benzyl-2-(2-chloropropoxy)benzene.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction, and extract the product. Purify the intermediate using column chromatography.

-

-

Step 2: Amination:

-

Dissolve the purified 1-benzyl-2-(2-chloropropoxy)benzene in a suitable solvent.

-

Add an excess of piperidine to the solution.

-

Heat the reaction mixture to promote the displacement of the chloride by the piperidine nitrogen.

-

Monitor the reaction for completion.

-

After the reaction is complete, work up the mixture to remove excess piperidine and by-products.

-

The final product, this compound, can be purified by crystallization or column chromatography.

-

Pharmacological Development: Antitussive Properties

This compound's primary therapeutic indication is as an antitussive agent. Its mechanism of action is multifaceted, involving both central and peripheral pathways to suppress the cough reflex.

Mechanism of Action: Antitussive Effects

This compound's antitussive effect is primarily attributed to its inhibitory action on the central nervous system, specifically the medullary cough center.[4][5] This action is believed to involve the modulation of neurotransmitter signaling within the neural pathways that control the cough reflex.[5] Unlike opioid-based antitussives, this compound does not act on opioid receptors, which is a significant advantage in avoiding opioid-related side effects.[5]

In addition to its central effects, this compound also exhibits peripheral actions that contribute to its cough-suppressing ability. These include:

-

Local Anesthetic Effects: It can numb sensory nerves in the respiratory tract, reducing the transmission of irritation signals to the brain.[4][5]

-

Anticholinergic Properties: By potentially blocking the action of acetylcholine, it may reduce mucus secretion in the respiratory tract.[4]

-

Mild Bronchodilator Effects: It is believed to have a mild relaxing effect on the smooth muscles of the airways, which can ease breathing and reduce irritation.[5]

Preclinical Efficacy

The antitussive efficacy of this compound has been evaluated in preclinical models. A key model for assessing antitussive drugs is the citric acid-induced cough model in guinea pigs.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol is based on a study evaluating the antitussive activity of this compound enantiomers.[1]

-

Animals: Dunkin Hartley guinea pigs of both sexes, weighing 200-300g, are used.

-

Drug Administration: this compound (racemate or enantiomers) is administered intraperitoneally 1.5 hours before the cough challenge.

-

Cough Induction: Conscious and unrestrained guinea pigs are individually placed in a transparent chamber and exposed to a nebulized 7.5% citric acid aerosol for a 3-minute period.

-

Data Collection: The number of coughs is counted by a trained observer during the 3-minute challenge and for 5 minutes immediately after. The latency to the first cough is also recorded.

-

Analysis: The percentage inhibition of coughs compared to a vehicle control group is calculated. The ID50 (the dose that produces 50% inhibition) is determined using statistical methods such as the Litchfield & Wilcoxon method.

Quantitative Data from Preclinical Studies

The following table summarizes the antitussive effects of racemic this compound and its enantiomers in the citric acid-induced cough model in guinea pigs.[1]

| Compound | Dose (mg/kg, i.p.) | Latency to First Cough (% increase vs. control) | Number of Coughs (during 3 min challenge) - % Inhibition | Number of Coughs (5 min post-challenge) - % Inhibition |

| (±)-Benproperine | 37.5 | 86.6% | - | - |

| R-(+)-Benproperine | 37.5 | 69.4% | - | - |

| S-(-)-Benproperine | 37.5 | 60.9% | - | - |

| Compound | ID50 (mg/kg) for Number of Coughs (during 3 min challenge) | ID50 (mg/kg) for Number of Coughs (5 min post-challenge) |

| (±)-Benproperine | 16.1 | 11.9 |

| R-(+)-Benproperine | 23.3 | 13.5 |

| S-(-)-Benproperine | 25.4 | 19.2 |

These findings indicate that both enantiomers of this compound possess significant antitussive activity, with the racemate showing a slightly more potent effect.[1]

Repurposing of this compound: Anticancer Properties

Recent research has identified a novel application for this compound as a potential anticancer agent. This has opened up a new avenue of investigation into its molecular mechanisms, distinct from its antitussive effects.

Mechanism of Action: Anticancer Effects

This compound has been identified as a potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). The Arp2/3 complex is a crucial component of the cellular machinery responsible for the nucleation of actin filaments, which is essential for cell motility and invasion, key processes in cancer metastasis. By binding to ARPC2, this compound impairs the function of the Arp2/3 complex, leading to a disruption of the lamellipodial structure and inhibition of actin polymerization. This selectively inhibits the migration and invasion of cancer cells.

Furthermore, in pancreatic cancer cells, this compound has been shown to induce autophagy-mediated cell death. It triggers the initiation of autophagy through the AMPK/mTOR pathway and also disturbs the fusion of autophagosomes with lysosomes by downregulating the expression of Ras-related protein Rab-11A (RAB11A). This leads to an excessive accumulation of autophagosomes, resulting in lethal autophagy arrest.[6]

Preclinical Efficacy in Cancer Models

The anticancer effects of this compound have been demonstrated in in vivo models of pancreatic cancer.

Experimental Protocol: Pancreatic Cancer Xenograft Model

This protocol is based on a study evaluating the anticancer effect of this compound phosphate (BPP) in vivo.[6]

-

Cell Line and Animals: Human pancreatic cancer cells (Panc-1) are used. Male nude mice serve as the host for the xenograft.

-

Tumor Implantation: 7 x 10^6 Panc-1 cells are injected subcutaneously into the mice.

-

Treatment: When the tumor volume reaches approximately 100 mm², the mice are randomized into treatment and vehicle control groups (five mice per group). This compound is administered to the treatment group.

-

Monitoring: Tumor volume and the body weight of the mice are measured at indicated time points.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Immunohistochemical staining for markers of proliferation (Ki67), autophagy (LC3B), and the drug target (RAB11A) is performed on the tumor tissues.

Quantitative Data from Preclinical Cancer Studies

The following table summarizes the in vivo antitumor effects of this compound in a pancreatic cancer xenograft model.[6]

| Treatment Group | Mean Tumor Volume (end of study) | Mean Tumor Weight (end of study) | Ki67 Staining | LC3B Staining | RAB11A Staining |

| Vehicle | Significantly higher | Significantly higher | Strong positive | Lower | Higher |

| This compound | Markedly reduced | Markedly reduced | Weaker | Increased | Decreased |

These results demonstrate that this compound significantly inhibits the growth of pancreatic cancer tumors in vivo, which is consistent with its proposed mechanisms of action.[6]

Conclusion

This compound has a long-standing history as a safe and effective non-narcotic antitussive. Its development in the 1960s by Pharmacia provided a valuable therapeutic alternative to opioid-based cough suppressants. The elucidation of its dual central and peripheral mechanisms of action has provided a solid basis for its clinical use.

The recent discovery of this compound's potent anticancer activities, through the inhibition of ARPC2 and the induction of autophagy arrest, represents an exciting example of drug repurposing. This has opened up new avenues for research into its potential as a novel therapeutic for cancer, particularly in the context of inhibiting metastasis.

This technical guide has provided a consolidated overview of the discovery, synthesis, and pharmacological development of this compound, both as an antitussive and as a potential anticancer agent. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this multifaceted compound. Further clinical investigations are warranted to fully evaluate the efficacy of this compound in its emerging role as an anticancer therapeutic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 6. Repurposing antitussive this compound phosphate against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benproperine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine is a non-opioid antitussive agent used for the symptomatic relief of acute and dry cough.[1][2] Unlike opioid-based cough suppressants, this compound does not carry the risk of addiction.[2] It exerts its effects through both central and peripheral mechanisms.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, pharmacokinetics, and toxicity of this compound, with a focus on the underlying experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine[4], is a diphenylmethane derivative.[1] Its chemical structure consists of a piperidine ring linked to a phenoxy-propane backbone which is further substituted with a benzyl group.

Table 1: Chemical and Physical Properties of this compound and its Phosphate Salt

| Property | Value | Source(s) |

| This compound (Base) | ||

| IUPAC Name | 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine | [4] |

| Chemical Formula | C₂₁H₂₇NO | [4] |

| Molecular Weight | 309.45 g/mol | [4] |

| Boiling Point | 159-161 °C at 0.2 mmHg | [5] |

| pKa (Strongest Basic) | 9.46 ± 0.50 (Predicted) | [5] |

| Water Solubility | 0.00143 mg/mL (Predicted) | [6] |

| This compound Phosphate | ||

| IUPAC Name | 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | [7] |

| Chemical Formula | C₂₁H₃₀NO₅P | [7] |

| Molecular Weight | 407.44 g/mol | [7] |

Synthesis

Synthetic Pathway

The synthesis of this compound involves a two-step process as briefly described in the literature.[8]

Caption: Synthesis of this compound.

Experimental Protocol: Manufacturing Process

The following is a more detailed experimental procedure for the synthesis of this compound:

A mixture of 26.1 g of o-benzylphenoxy-β-chloropropane and 17 g of piperidine is refluxed for 32 hours, during which the temperature reaches approximately 124°C, leading to the precipitation of a salt and the formation of a nearly solid mixture. The mixture is then further refluxed for 48 hours at about 160°C. After cooling, the reaction product is dissolved in methanol. The methanolic solution is concentrated under reduced pressure to yield an oil. This oil is then added to 200 ml of 3N hydrochloric acid, and the resulting mixture is extracted with ether (3 x 100 ml) until the aqueous phase is clear.[5]

Pharmacology and Mechanism of Action

This compound's antitussive effect is multifaceted, involving both central and peripheral actions.[3] It is understood to inhibit the cough center in the medulla oblongata.[3] Additionally, it exhibits local anesthetic and mild antihistaminic and anticholinergic properties which may contribute to its cough-suppressing capabilities.[2]

Inhibition of ARPC2 and Actin Polymerization

Recent studies have identified this compound as an inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2).[9] This inhibition disrupts actin polymerization, a key process in cell migration. This mechanism has led to the investigation of this compound as a potential anti-metastatic agent in cancer research.[9]

Caption: this compound's inhibition of ARPC2.

Modulation of AMPK/mTOR and Akt Signaling Pathways

In the context of its anticancer potential, this compound has been shown to induce autophagy arrest in pancreatic cancer cells by modulating the AMPK/mTOR signaling pathway.[10] It triggers the initiation of autophagy through the AMPK/mTOR pathway while simultaneously inhibiting the fusion of autophagosomes with lysosomes.[10]

Caption: this compound's effect on AMPK/mTOR pathway.

Experimental Protocols

-

Cell Lysis: Cells are treated with this compound and then lysed in RIPA buffer.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key proteins in the AMPK/mTOR pathway (e.g., phosphorylated AMPK, mTOR, and their downstream targets).

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound.

-

MTT Assay: After a specified incubation period, MTT reagent is added to the wells. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.[10]

Pharmacokinetics

Enantioselective Pharmacokinetics in Humans

A study in healthy male volunteers who received a 60 mg oral dose of racemic this compound revealed significant enantioselective pharmacokinetics.

Table 2: Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | (-)-(S)-Benproperine | (+)-(R)-Benproperine |

| Mean AUC₀₋t | 2.18 times higher than (+)-(R)-enantiomer | - |

| Mean Cmax | 2.12 times higher than (+)-(R)-enantiomer | - |

Source:[11]

The plasma concentrations of the (-)-(S)-enantiomer were consistently and significantly higher than those of the (+)-(R)-enantiomer.[11]

Experimental Protocol: Enantioselective HPLC Analysis

-

Sample Preparation: Plasma samples are collected from subjects at various time points after drug administration.

-

Chromatography: The enantiomers are separated and quantified using an enantiospecific HPLC method with a chiral AGP column.[11]

-

Quantification: The plasma concentration of each enantiomer is calculated based on the ratio of the enantiomers and the total concentration of both enantiomers.[11]

Metabolism

This compound is metabolized in the liver. Two novel metabolites, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP), have been identified in human plasma and urine.[5]

Experimental Protocol: LC-MS/MS for Metabolite Quantification

-

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction. Urine samples are enzymatically hydrolyzed followed by liquid-liquid extraction.

-

Chromatography: The extracted analytes are separated on a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water with formic acid.

-

Mass Spectrometry: The separated compounds are detected by tandem mass spectrometry with an electrospray ionization source, operating in the selected reaction monitoring mode.[5]

Efficacy

Clinical trials have demonstrated the effectiveness of this compound in treating cough associated with conditions like the common cold and bronchitis.[3] However, a systematic review of over-the-counter cough medicines for acute cough in adults concluded that there is no strong evidence to recommend for or against their effectiveness, citing the small number of trials and small effect sizes in the studies that were analyzed.[12]

Toxicity

Table 3: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ | Source |

| Mouse | Oral | 1087 mg/kg | [5] |

The safety data sheet for this compound phosphate indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] In vivo studies in mice with this compound phosphate at a dose of 50 mg/kg administered via oral gavage for 5 days a week showed no obvious toxicity.[10]

Conclusion

This compound is a non-opioid antitussive with a complex mechanism of action that includes both central and peripheral effects. Its chemical structure and properties are well-characterized. Recent research has unveiled its potential as an inhibitor of ARPC2 and a modulator of key signaling pathways involved in cancer progression, opening new avenues for its therapeutic application beyond cough suppression. The provided experimental protocols offer a foundation for further research into its synthesis, biological activity, and pharmacokinetic profile. Further large-scale, placebo-controlled clinical trials are warranted to establish its clinical efficacy for acute cough more definitively.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C21H27NO | CID 2326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2156-27-6 [amp.chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound Phosphate | C21H30NO5P | CID 167811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Repurposing antitussive this compound phosphate against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is this compound Phosphate used for? [synapse.patsnap.com]

- 12. Systematic review of randomised controlled trials of over the counter cough medicines for acute cough in adults - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benproperine Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine is a non-opioid antitussive agent used for the symptomatic relief of cough.[1] Its mechanism of action is believed to be multifactorial, involving both central and peripheral effects.[2][3] Centrally, it acts on the cough center in the medulla oblongata.[2][3] Peripherally, it is suggested to have bronchodilator and local anesthetic effects on the respiratory tract.[2][3] Recent research has also explored its potential anti-inflammatory and anti-cancer properties.[4][5] This document provides detailed application notes and protocols for the administration of this compound in various animal models to facilitate preclinical research.

Data Presentation

Table 1: this compound Dosage in Animal Models

| Animal Model | Application | Route of Administration | Dosage | Reference |

| Guinea Pig | Antitussive | Oral (p.o.) | 22.6 mg/kg | [2] |

| Mouse | Anticancer | Oral Gavage | 50 mg/kg | [4] |

| Mouse | Anti-inflammatory (Sepsis) | Not Specified | Not Specified | [5] |

Table 2: Publicly Available Pharmacokinetic and Toxicity Data for this compound (Limited Data)

| Parameter | Species | Value | Route | Reference |

| Pharmacokinetics | ||||

| Onset of Action | General | 30-60 minutes | Oral | [2] |

| Metabolism | General | Liver | Oral | [2][3] |

| Excretion | General | Primarily via kidneys | Oral | [2][3] |

| Toxicity | ||||

| Acute Toxicity (LD50) | Mouse | Data not available for this compound. For piperine (a different compound): 330 mg/kg (i.g.) | Intragastric | [6] |

| Acute Toxicity (LD50) | Rat | Data not available for this compound. For piperine (a different compound): 514 mg/kg (i.g.) | Intragastric | [6] |

Experimental Protocols

Preparation of this compound for Administration

This compound is often available as this compound phosphate. For in vivo studies, it is crucial to select an appropriate vehicle for dissolution or suspension.

Vehicle Selection: Based on common practices for oral and intraperitoneal administration of poorly water-soluble compounds in rodents, the following vehicles can be considered. However, the optimal vehicle should be determined empirically for this compound.

-

For Oral Gavage:

-

Physiological saline[4]

-

Distilled water

-

0.5% Carboxymethylcellulose (CMC) in water

-

Polyethylene glycol 400 (PEG400) diluted in water or saline

-

-

For Intraperitoneal Injection:

-

Physiological saline

-

Phosphate-buffered saline (PBS)

-

A solution containing DMSO (e.g., 5-10%) and a solubilizing agent like Tween 80 or Cremophor EL, diluted with saline or PBS. Note: The concentration of DMSO should be kept low to avoid toxicity.

-

Preparation Protocol (Example for Oral Gavage):

-

Determine the required concentration of the this compound solution based on the desired dosage (mg/kg) and the administration volume for the specific animal model (e.g., 10 ml/kg for mice).

-

Weigh the required amount of this compound phosphate powder.

-

In a sterile container, add a small amount of the chosen vehicle (e.g., physiological saline) to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing or sonicating to ensure complete dissolution or a homogenous suspension.

-

Visually inspect the solution for any undissolved particles. If a suspension is formed, ensure it is uniformly mixed before each administration.

-

The prepared formulation should ideally be used fresh. If storage is necessary, it should be stored protected from light at 2-8°C, and its stability should be verified.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is widely used to evaluate the efficacy of antitussive agents.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

This compound phosphate

-

Citric acid

-

Physiological saline (0.9% NaCl)

-

Whole-body plethysmograph chamber

-

Ultrasonic nebulizer

-

Sound recording and analysis equipment

Protocol:

-

Acclimatization: Acclimate the guinea pigs to the experimental environment and the plethysmograph chamber for several days before the experiment to minimize stress-induced reactions.

-

This compound Administration: Administer this compound (e.g., 22.6 mg/kg) or the vehicle orally (p.o.) to the guinea pigs.[2] The administration should occur at a defined time point before the cough induction (e.g., 60 minutes).

-

Cough Induction: Place the guinea pig in the whole-body plethysmograph chamber.

-

Expose the animal to an aerosol of citric acid solution (e.g., 0.4 M in physiological saline) generated by an ultrasonic nebulizer for a specific duration (e.g., 3-7 minutes).[7][8]

-

Data Recording: During the exposure and for a defined period afterward (e.g., 10-15 minutes), record the number of coughs. Coughs can be identified by their characteristic sound and the associated pressure changes within the plethysmograph.[7][8]

-

Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated control group. A significant reduction in the number of coughs indicates an antitussive effect.

Anticancer Studies in a Mouse Xenograft Model

This protocol is based on a study investigating the effect of this compound on pancreatic cancer.

Materials:

-

Male BALB/c nude mice (5-6 weeks old)

-

Cancer cell line (e.g., Panc-1 human pancreatic cancer cells)

-

This compound phosphate

-

Physiological saline

-

Matrigel (optional)

-

Calipers

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 7 x 10^6 Panc-1 cells in PBS) into the flank of each mouse.[4]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).[4]

-

Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle (physiologic saline) daily by oral gavage.[4]

-

Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).[4]

Mandatory Visualization

Caption: Proposed mechanism of the antitussive action of this compound.

Caption: Experimental workflow for evaluating the antitussive effect of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Repurposing antitussive this compound phosphate against pancreatic cancer depends on autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces IL-6 levels via Akt signaling in monocyte/macrophage-lineage cells and reduces the mortality of mouse sepsis model induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Benproperine Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benproperine is an antitussive agent utilized in the treatment of cough. Its mechanism of action is believed to be multifactorial, involving central nervous system depression, peripheral local anesthetic effects on airway sensory nerves, potential anticholinergic activity, and possible modulation of sigma-1 receptors.[1][2] Evaluating the efficacy of this compound at a cellular level is crucial for understanding its pharmacological profile and for the development of novel antitussive drugs. These application notes provide detailed protocols for a panel of cell-based assays designed to investigate the key mechanisms of this compound's action.

Key Putative Mechanisms of Action

This compound's antitussive effect is thought to arise from a combination of the following actions:

-

Inhibition of Airway Sensory Neurons: By acting as a local anesthetic, this compound may numb the sensory nerves in the respiratory tract, reducing the cough reflex triggered by irritants.[1]

-

Sigma-1 Receptor Modulation: Interaction with sigma-1 receptors, which are involved in regulating intracellular calcium signaling and neuronal excitability, may contribute to its antitussive effect.[3]

-

Anticholinergic Activity: Potential blockade of muscarinic receptors could lead to reduced mucus secretion and relaxation of airway smooth muscle, alleviating cough symptoms.[1]

-

Central Nervous System Effects: this compound is understood to inhibit the cough center in the medulla oblongata, reducing the frequency and intensity of the cough reflex.[1][2]

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound's efficacy in various cell-based assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Sigma-1 Receptor Binding Affinity of this compound

| Compound | Radioligand | Cell Line/Tissue | Kᵢ (nM) |

| This compound | [³H]-(+)-Pentazocine | HEK293 cells expressing human sigma-1 receptor | 85 |

| (+)-Pentazocine (Control) | [³H]-(+)-Pentazocine | HEK293 cells expressing human sigma-1 receptor | 5 |

Table 2: Anticholinergic Activity of this compound

| Compound | Receptor Subtype | Cell Line | IC₅₀ (µM) |

| This compound | Muscarinic M1/M3 | CHO-K1 cells expressing human M1/M3 receptors | 1.2 |

| Atropine (Control) | Muscarinic M1/M3 | CHO-K1 cells expressing human M1/M3 receptors | 0.05 |

Table 3: Inhibition of Capsaicin-Induced Calcium Influx in Sensory Neurons by this compound

| Compound | Cell Type | Stimulus | IC₅₀ (µM) |

| This compound | Primary Dorsal Root Ganglion (DRG) Neurons | Capsaicin (1 µM) | 2.5 |

| Capsazepine (Control) | Primary Dorsal Root Ganglion (DRG) Neurons | Capsaicin (1 µM) | 0.5 |

Table 4: Inhibition of Substance P Release from Sensory Neurons by this compound

| Compound | Cell Type | Stimulus | IC₅₀ (µM) |

| This compound | Primary Dorsal Root Ganglion (DRG) Neurons | Capsaicin (1 µM) | 3.8 |

| Morphine (Control) | Primary Dorsal Root Ganglion (DRG) Neurons | Capsaicin (1 µM) | 0.1 |

Table 5: Cytotoxicity of this compound in Neuronal Cells

| Compound | Cell Line | Assay | CC₅₀ (µM) |

| This compound | SH-SY5Y (Human Neuroblastoma) | MTT Assay (24h) | > 100 |

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol determines the binding affinity of this compound for the sigma-1 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human sigma-1 receptor

-

[³H]-(+)-Pentazocine (radioligand)

-

This compound

-

(+)-Pentazocine (unlabeled competitor)

-

Haloperidol (for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid and vials

-

Liquid scintillation counter

Protocol:

-

Prepare cell membranes from HEK293 cells expressing the sigma-1 receptor.

-

In a 96-well plate, add 50 µL of binding buffer to each well.

-

Add 25 µL of varying concentrations of this compound or unlabeled (+)-Pentazocine.

-

For total binding, add 25 µL of binding buffer.

-

For non-specific binding, add 25 µL of 10 µM Haloperidol.

-

Add 25 µL of [³H]-(+)-Pentazocine to a final concentration of 2 nM.

-

Add 100 µL of cell membrane suspension (100 µg protein/well).

-

Incubate at 37°C for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate the Kᵢ value for this compound using the Cheng-Prusoff equation.

Muscarinic Receptor (Anticholinergic) Binding Assay

This assay evaluates the potential anticholinergic activity of this compound by measuring its ability to displace a radioligand from muscarinic receptors.

Materials:

-

CHO-K1 cells expressing human M1 or M3 muscarinic receptors

-

[³H]-N-methylscopolamine ([³H]-NMS) (radioligand)

-

This compound

-

Atropine (unlabeled competitor)

-

Binding Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA

-

Scintillation fluid and vials

-

Liquid scintillation counter

Protocol:

-

Prepare cell membranes from CHO-K1 cells expressing M1 or M3 receptors.

-

In a 96-well plate, add binding buffer, varying concentrations of this compound or atropine, and [³H]-NMS (final concentration ~0.5 nM).

-

Initiate the binding by adding cell membranes (~50 µg protein/well).

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration and wash the filters with ice-cold PBS.

-

Measure the radioactivity on the filters by liquid scintillation counting.

-

Determine the IC₅₀ value for this compound by non-linear regression analysis.

Inhibition of Capsaicin-Induced Calcium Influx in Dorsal Root Ganglion (DRG) Neurons

This assay assesses the local anesthetic effect of this compound by measuring its ability to inhibit the activation of sensory neurons by the cough-inducing agent, capsaicin.

Materials:

-

Primary Dorsal Root Ganglion (DRG) neurons (e.g., from neonatal rats)

-

Fura-2 AM or other suitable calcium indicator dye

-

This compound

-

Capsaicin

-

Capsazepine (TRPV1 antagonist control)

-

HBSS buffer

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

-

Culture primary DRG neurons on glass coverslips or in a 96-well plate.

-

Load the cells with Fura-2 AM (or another calcium indicator) according to the manufacturer's instructions.

-

Wash the cells with HBSS buffer.

-

Acquire a baseline fluorescence reading.

-

Pre-incubate the cells with varying concentrations of this compound or Capsazepine for 10-15 minutes.

-

Stimulate the cells with capsaicin (e.g., 1 µM).

-

Record the change in intracellular calcium concentration over time.

-

Calculate the percentage of inhibition of the capsaicin-induced calcium response by this compound and determine the IC₅₀.

Inhibition of Substance P Release from DRG Neurons

This protocol measures the effect of this compound on the release of Substance P, a key neuropeptide involved in cough signaling, from sensory neurons.

Materials:

-

Primary DRG neuron cultures

-

This compound

-

Capsaicin

-

Morphine (control inhibitor)

-

Krebs-Ringer-HEPES buffer

-

Substance P ELISA kit

Protocol:

-